methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, a tetrahydrofuran ring, and an acetate group.
Mechanism of Action
Target of Action
Compounds similar to “methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate” often target specific receptors or enzymes in the body. For instance, benzodiazepines typically target GABA receptors in the nervous system .
Mode of Action
Upon binding to their targets, these compounds can alter the function of the target, often by enhancing or inhibiting its activity. For example, benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits nerve impulses, thereby reducing neuronal excitability .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. For instance, the enhancement of GABA activity by benzodiazepines can lead to sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can greatly affect their bioavailability and efficacy. Factors such as solubility, stability, and molecular size can influence how well these compounds are absorbed and distributed throughout the body, how they are metabolized, and how quickly they are excreted .
Result of Action
The molecular and cellular effects of these compounds depend on their specific mode of action and the biochemical pathways they affect. For example, the enhancement of GABA activity by benzodiazepines can lead to a decrease in anxiety, sedation, or muscle relaxation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For example, certain drugs may be less effective or more prone to degradation in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with a tetrahydrofuran derivative in the presence of a strong base.
Attachment of the Acetate Group: The final step involves the esterification of the compound with acetic acid or an acetic acid derivative to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and an acetate group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.
Properties
IUPAC Name |
methyl 2-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-19(24)10-13-9-18(22-16-7-3-2-6-15(16)21-13)27-12-17(23)20-11-14-5-4-8-26-14/h2-3,6-7,9,14,21H,4-5,8,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTUMZOIASBRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.